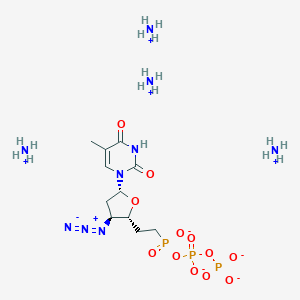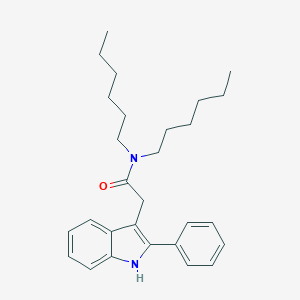
Fmoc-Leucine,NCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Leucine, N-carboxyanhydride (NCA) is a type of amino acid derivative that is commonly used in scientific research. It is a synthetic compound that is used in the synthesis of peptides and proteins. Fmoc-Leucine, NCA is a white powder that is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
Wirkmechanismus
The mechanism of action of Fmoc-Leucine, Fmoc-Leucine,NCA is not well understood. However, it is believed to act as a nucleophile in the peptide synthesis reaction. Fmoc-Leucine, Fmoc-Leucine,NCA reacts with the amino group of the growing peptide chain, forming a peptide bond.
Biochemical and Physiological Effects:
Fmoc-Leucine, Fmoc-Leucine,NCA does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fmoc-Leucine, Fmoc-Leucine,NCA in lab experiments is its high purity. The compound can be easily synthesized and purified, which makes it an ideal building block for peptide synthesis. One limitation of using Fmoc-Leucine, Fmoc-Leucine,NCA is its high cost. The compound is relatively expensive compared to other amino acid derivatives.
Zukünftige Richtungen
For the use of Fmoc-Leucine, Fmoc-Leucine,Fmoc-Leucine,NCA include the development of new methods for peptide synthesis and the synthesis of new peptidomimetics.
Synthesemethoden
The synthesis of Fmoc-Leucine, Fmoc-Leucine,NCA involves the reaction of Fmoc-Leucine with phosgene. The reaction produces Fmoc-Leucine, Fmoc-Leucine,NCA as a white powder. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
Fmoc-Leucine, Fmoc-Leucine,NCA is commonly used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the solid-phase synthesis of peptides. Fmoc-Leucine, Fmoc-Leucine,NCA can be used to synthesize peptides with a variety of amino acid sequences. It is also used in the synthesis of cyclic peptides and peptidomimetics.
Eigenschaften
CAS-Nummer |
125814-21-3 |
|---|---|
Produktname |
Fmoc-Leucine,NCA |
Molekularformel |
C22H21NO5 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
FUSUFTVAQIREOR-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)






